Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate
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Overview
Description
Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate is an organophosphorus compound with the molecular formula C9H20NO3P. This compound is characterized by the presence of a phosphonate group attached to a pentenyl chain with an aminomethyl substituent. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene and an amine. One common method is the Michael addition of diethyl phosphite to an α,β-unsaturated carbonyl compound, followed by reductive amination with formaldehyde and an amine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and thiolates are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (aminomethyl)phosphonate
- Diethyl (2-aminoethyl)phosphonate
- Diethyl (aminomethyl)phosphonate oxalate salt
Uniqueness
Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate is unique due to its specific structure, which combines a phosphonate group with an aminomethyl-substituted pentenyl chain. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
651716-31-3 |
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Molecular Formula |
C10H22NO3P |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethylidene)pentan-1-amine |
InChI |
InChI=1S/C10H22NO3P/c1-4-7-10(8-11)9-15(12,13-5-2)14-6-3/h9H,4-8,11H2,1-3H3 |
InChI Key |
TXJLFQMSCIIRAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CP(=O)(OCC)OCC)CN |
Origin of Product |
United States |
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